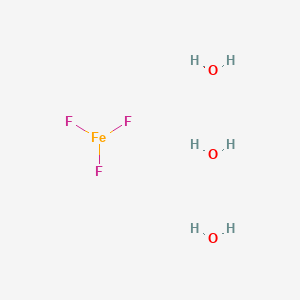

Iron(III) fluoride trihydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

Iron(III) fluoride trihydrate can be synthesized through several methods:

Precipitation Method: This involves mixing an aqueous solution of iron(III) chloride or iron(III) nitrate with an aqueous solution of hydrofluoric acid or ammonium bifluoride.

Industrial Production: On an industrial scale, this compound is often produced by treating iron(III) chloride with hydrogen fluoride.

化学反应分析

Iron(III) fluoride trihydrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It can participate in redox reactions where iron(III) is reduced to iron(II) while the fluoride ions act as ligands.

Substitution Reactions: this compound can react with other halides or ligands, leading to the substitution of fluoride ions with other anions.

Catalytic Reactions: It is used as a catalyst in cross-coupling reactions and the chemoselective addition of cyanide to aldehydes, forming cyanohydrins.

科学研究应用

Iron(III) fluoride trihydrate has a wide range of applications in scientific research:

Biology and Medicine: While its direct applications in biology and medicine are limited, its role as a catalyst in organic synthesis can contribute to the development of pharmaceuticals.

Industry: It is used in the production of ceramics and as a catalyst in various industrial processes.

作用机制

The mechanism by which iron(III) fluoride trihydrate exerts its effects primarily involves its role as a catalyst. In catalytic reactions, it facilitates the formation of new chemical bonds by lowering the activation energy required for the reaction. This is achieved through the coordination of fluoride ions with the reactants, stabilizing transition states and intermediates .

相似化合物的比较

Iron(III) fluoride trihydrate can be compared with other similar compounds such as:

Iron(III) Chloride (FeCl₃): Unlike iron(III) fluoride, iron(III) chloride is more commonly used in industrial applications and has different solubility properties.

Manganese(III) Fluoride (MnF₃): Manganese(III) fluoride has similar catalytic properties but differs in its electrochemical behavior and environmental impact.

Cobalt(III) Fluoride (CoF₃): Cobalt(III) fluoride is another transition metal fluoride with catalytic applications, but it is less environmentally friendly compared to iron(III) fluoride

属性

IUPAC Name |

trifluoroiron;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3FH.Fe.3H2O/h3*1H;;3*1H2/q;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILAUHRDSUSGOG-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.F[Fe](F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F3FeH6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.89 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15469-38-2 |

Source

|

| Record name | Iron(III) fluoride trihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes Iron(III) Fluoride Trihydrate a potential candidate for cathode material in lithium-ion batteries?

A1: this compound (FeF3(H2O)3) exhibits promising characteristics as a cathode material due to its distinct lithiation behavior. [] It demonstrates two types of electrochemical reactions: a Li+-intercalation process at 3.0 V and a conversion reaction above 1 Li+ at 1.5 V. [] This dual-mechanism behavior contributes to a reversible capacity of approximately 300 mAh g−1 at a current density of 10 mAg−1. []

Q2: How does the presence of water molecules in the crystal structure of FeF3(H2O)3 influence its electrochemical performance?

A2: Research indicates that the water molecules in FeF3(H2O)3 contribute to the formation of a more stable solid electrolyte interphase (SEI) film compared to anhydrous FeF3. [] This stable SEI leads to a lower Schottky contact resistance, enhancing the material's performance and making it a more suitable candidate for cathode applications. []

Q3: What are the limitations of using FeF3(H2O)3 as a cathode material?

A3: While FeF3(H2O)3 demonstrates promising electrochemical properties, its conversion reaction above 1.5 V is highly dependent on the current density. [] Further research is needed to understand and potentially improve the stability and performance of this reaction at higher current densities for practical battery applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2Z,9Z)-6,13-dioxatricyclo[9.3.0.04,8]tetradeca-1(14),2,4,7,9,11-hexaene](/img/structure/B578915.png)

![Imidazo[1,5,4-ef][1,5]benzodiazepine, 4,5,6,7-tetrahydro- (8CI)](/img/new.no-structure.jpg)

![Benzoic acid, 2-{[3-(methylthio)phenyl]amino}](/img/structure/B578920.png)

![1-Ethyl-7-methyl-1H-thiazolo[4,5-g]indazole](/img/structure/B578925.png)

![(5R,7R,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-7-ol](/img/structure/B578935.png)